molecular formula C9H6BrClF3NO B2909093 N-[4-bromo-3-(trifluoromethyl)phenyl]-2-chloroacetamide CAS No. 40992-67-4

N-[4-bromo-3-(trifluoromethyl)phenyl]-2-chloroacetamide

Cat. No.: B2909093
CAS No.: 40992-67-4
M. Wt: 316.5
InChI Key: ZCLINOZPMIUKMQ-UHFFFAOYSA-N
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Description

N-[4-bromo-3-(trifluoromethyl)phenyl]-2-chloroacetamide is an organic compound with the molecular formula C9H6BrClF3NO. This compound is characterized by the presence of a bromo, trifluoromethyl, and chloroacetamide group attached to a phenyl ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-3-(trifluoromethyl)phenyl]-2-chloroacetamide typically involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-3-(trifluoromethyl)phenyl]-2-chloroacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

N-[4-bromo-3-(trifluoromethyl)phenyl]-2-chloroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-bromo-3-(trifluoromethyl)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-(trifluoromethyl)aniline
  • 4-(trifluoromethyl)benzyl bromide
  • N-(4-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)phenyl)-N’-(3,5-bis(trifluoromethyl)phenyl)urea

Uniqueness

N-[4-bromo-3-(trifluoromethyl)phenyl]-2-chloroacetamide is unique due to the presence of both a bromo and a trifluoromethyl group on the phenyl ring, which imparts distinct chemical properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

IUPAC Name

N-[4-bromo-3-(trifluoromethyl)phenyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClF3NO/c10-7-2-1-5(15-8(16)4-11)3-6(7)9(12,13)14/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLINOZPMIUKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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